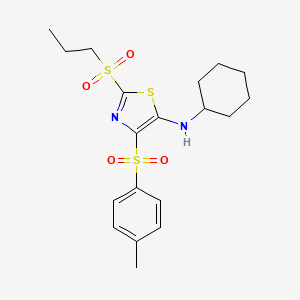![molecular formula C21H20N2O6S B11413091 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413091.png)
6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-N-[4-(モルホリン-4-イルスルホニル)フェニル]-4-オキソ-4H-クロメン-2-カルボキサミドは、クロメンコアとモルホリンスルホニル基を組み合わせた独特の構造を持つ複雑な有機化合物です。この化合物は、その潜在的な生物活性と応用のため、科学研究の様々な分野で注目されています。
準備方法
合成経路と反応条件
6-メチル-N-[4-(モルホリン-4-イルスルホニル)フェニル]-4-オキソ-4H-クロメン-2-カルボキサミドの合成は、一般的に容易に入手可能な出発物質から始めて、複数のステップを必要とします。主なステップには、以下が含まれます。
クロメンコアの形成: クロメンコアは、2-ヒドロキシアセトフェノン誘導体などの適切な前駆体を用いた環化反応によって合成することができます。
スルホニル基の導入: モルホリンスルホニル基は、スルホニル化反応によって導入されます。この反応では、スルホニルクロリドが塩基の存在下でモルホリンと反応します。
カップリング反応: 最後のステップは、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を用い、塩基の存在下でクロメンコアとスルホニル化モルホリン誘導体をカップリングすることです。
工業生産方法
この化合物の工業生産には、上記合成経路を最適化して、より高い収率と純度を実現することが含まれる場合があります。これには、自動反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こす可能性があり、カルボン酸誘導体を生成します。
還元: 還元反応は、クロメンコアのカルボニル基を標的にすることができ、それをアルコールに変換します。
置換: スルホニル基は求核置換反応に参加することができます。この反応では、モルホリン部分を求核剤で置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用できます。
主な生成物
酸化: カルボン酸誘導体。
還元: アルコール誘導体。
置換: 使用した求核剤に応じて、様々な置換誘導体。
科学研究への応用
6-メチル-N-[4-(モルホリン-4-イルスルホニル)フェニル]-4-オキソ-4H-クロメン-2-カルボキサミドは、科学研究において幅広い応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 特に代謝経路に関与する酵素を標的にする酵素阻害剤としての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
産業: 新素材の開発に利用され、特定の工業プロセスにおける触媒としても使用されます。
科学的研究の応用
6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
6-メチル-N-[4-(モルホリン-4-イルスルホニル)フェニル]-4-オキソ-4H-クロメン-2-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。スルホニル基は、酵素の活性部位と強い相互作用を形成し、その活性を阻害することができます。さらに、クロメンコアは細胞経路と相互作用し、様々な生物学的プロセスを調節することができます。
類似化合物の比較
類似化合物
4-ベンゾイルモルホリン: 構造は似ていますが、クロメンコアがありません。
N-メチル-N-[4-(モルホリン-4-イルスルホニル)ベンゾイル]グリシン: 類似のスルホニル基を含みますが、コア構造が異なります。
5-(モルホリン-4-イル)-N'-スルホニル-1,2,3-チアゾール-4-アミジン: モルホリンスルホニル基を共有していますが、異なった複素環コアを持っています。
独自性
6-メチル-N-[4-(モルホリン-4-イルスルホニル)フェニル]-4-オキソ-4H-クロメン-2-カルボキサミドは、クロメンコアとモルホリンスルホニル基を組み合わせているため、独特な化学的および生物学的特性を持っています。この独特の構造により、幅広い分子標的と相互作用することが可能になり、科学研究において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
4-Benzoylmorpholine: Similar in structure but lacks the chromene core.
N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine: Contains a similar sulfonyl group but has a different core structure.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Shares the morpholine sulfonyl group but has a different heterocyclic core.
Uniqueness
6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a morpholine sulfonyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
特性
分子式 |
C21H20N2O6S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
6-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O6S/c1-14-2-7-19-17(12-14)18(24)13-20(29-19)21(25)22-15-3-5-16(6-4-15)30(26,27)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3,(H,22,25) |
InChIキー |
BVVNPMKULDSRKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-6-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11413016.png)

![5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11413030.png)
![6-benzyl-2-[(2-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11413035.png)
![5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413038.png)
![5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11413043.png)
![1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B11413053.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11413058.png)
![methyl 4-[(4-ethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11413065.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11413068.png)
![1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-](/img/structure/B11413073.png)

![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide](/img/structure/B11413079.png)
